Cas no 339014-85-6 (7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone)

7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone is a structurally complex quinazolinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its unique scaffold, featuring chloro, methoxy, and sulfanyl substituents, offers distinct reactivity and binding properties, making it a valuable intermediate for the synthesis of bioactive compounds. The presence of multiple halogen atoms enhances its electrophilic character, facilitating further functionalization. This compound may exhibit utility in the development of enzyme inhibitors or antimicrobial agents due to its heterocyclic core and electron-withdrawing groups. Its well-defined molecular structure allows for precise modifications, supporting targeted drug discovery efforts. High purity and stability under standard conditions ensure reliable performance in synthetic applications.
7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone structure
339014-85-6 structure
商品名:7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone
CAS番号:339014-85-6
MF:
メガワット:
CID:4648426

7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone 化学的及び物理的性質

名前と識別子

    • 7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone

計算された属性

  • せいみつぶんしりょう: 385.945
  • どういたいしつりょう: 385.945
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 495
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0

7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
7L-317S-1MG
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone
339014-85-6 >90%
1mg
£37.00 2023-09-08
TRC
C159805-25mg
7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone
339014-85-6
25mg
$ 230.00 2022-06-06
Key Organics Ltd
7L-317S-0.5G
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone
339014-85-6 >90%
0.5g
£385.00 2023-09-08
Key Organics Ltd
7L-317S-5MG
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone
339014-85-6 >90%
5mg
£46.00 2023-09-08
A2B Chem LLC
AI75675-1mg
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
339014-85-6 >90%
1mg
$201.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1616763-1mg
7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
339014-85-6 98%
1mg
¥499.00 2024-05-18
A2B Chem LLC
AI75675-1g
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
339014-85-6 >90%
1g
$1295.00 2024-04-20
A2B Chem LLC
AI75675-10mg
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
339014-85-6 >90%
10mg
$240.00 2024-04-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00878711-1g
7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
339014-85-6 90%
1g
¥4193.0 2023-04-07
Key Organics Ltd
7L-317S-1G
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone
339014-85-6 >90%
1g
£770.00 2023-09-08

7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone 関連文献

7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinoneに関する追加情報

7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone: A Comprehensive Overview

7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone is a complex organic compound with the CAS number 339014-85-6. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities and potential applications in pharmaceuticals. The structure of this molecule is characterized by a quinazolinone core with substituents at positions 2, 3, and 7. Specifically, the 7-position bears a chlorine atom, the 3-position is substituted with a 2,4-dichloro-5-methoxyphenyl group, and the 2-position contains a sulfanyl (thioether) group.

The synthesis of 7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone involves multi-step organic reactions. The quinazolinone framework is typically constructed through cyclization reactions, often utilizing amino acids or related precursors. The substitution at the 7-position with chlorine can be achieved via electrophilic aromatic substitution or other halogenation techniques. The introduction of the sulfanyl group at position 2 may involve thiolation or displacement reactions, depending on the specific synthetic pathway employed.

Recent studies have highlighted the potential of quinazolinones as scaffolds for drug discovery. For instance, research has shown that certain quinazolinone derivatives exhibit significant anti-cancer activity by targeting key enzymes or signaling pathways involved in tumor progression. The presence of multiple substituents in 7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone, particularly the chlorine atoms and methoxy group, may enhance its bioactivity by modulating its pharmacokinetic properties and interaction with biological targets.

In terms of biological activity, 7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone has been investigated for its potential as an anti-inflammatory agent. Experimental data suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways. Additionally, its sulfanyl group could contribute to antioxidant properties, further supporting its potential therapeutic applications.

From a structural perspective, the quinazolinone core provides a rigid framework that facilitates interactions with biological macromolecules such as proteins and nucleic acids. The substitution pattern in 7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone introduces both electron-withdrawing and electron-donating groups into the molecule. This balance may influence its solubility, stability, and bioavailability when administered as a drug candidate.

Recent advancements in computational chemistry have enabled researchers to model the molecular interactions of 7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone with various biological targets. These studies provide insights into its binding affinity and selectivity profiles, which are critical for optimizing its therapeutic potential. For example, molecular docking simulations have revealed that this compound may bind effectively to certain kinase domains involved in cellular signaling.

In conclusion, 7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone represents an intriguing compound with promising applications in drug discovery. Its unique structure and substituent pattern suggest diverse biological activities that warrant further investigation. As research continues to uncover its full potential, this compound could play a significant role in advancing novel therapeutic strategies across various disease areas.

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Amadis Chemical Company Limited
(CAS:339014-85-6)7-Chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone
A1224985
清らかである:99%
はかる:1g
価格 ($):550